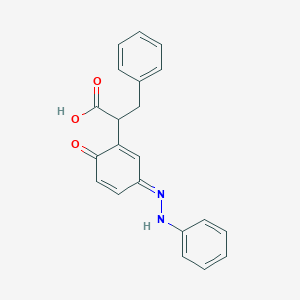
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)-, commonly known as Sudan I, is a synthetic organic compound used as a dye in the food industry. It is a carcinogenic substance and has been banned in many countries due to its harmful effects on human health. However, Sudan I has been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
Sudan I binds to DNA and proteins through the formation of covalent bonds. It has been found to induce DNA damage and mutations. Sudan I has also been found to inhibit the activity of enzymes that are involved in the metabolism of carcinogens.
Efectos Bioquímicos Y Fisiológicos
Sudan I has been found to have toxic effects on the liver, kidneys, and reproductive system. It has been shown to induce oxidative stress and inflammation. Sudan I has also been found to have estrogenic and anti-androgenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sudan I has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high binding affinity for DNA and proteins, making it a useful tool for studying their interactions. However, its carcinogenic properties make it a hazardous substance to work with, and strict safety protocols must be followed.
Direcciones Futuras
Future research on Sudan I could focus on its potential applications in cancer therapy. Its ability to bind to DNA and proteins could be utilized to deliver anticancer drugs directly to cancer cells. Additionally, further studies could be conducted to understand the mechanisms by which Sudan I induces DNA damage and mutations, which could lead to the development of new therapies for cancer.
Métodos De Síntesis
Sudan I is synthesized by the diazotization of 2-amino-5-phenylazo-phenol followed by coupling with benzoic acid. The resulting compound is a red crystalline powder that is insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
Sudan I has been used in various scientific research studies due to its ability to bind to DNA and proteins. It has been used as a fluorescent probe to study the interaction of proteins with DNA. Sudan I has also been used as a model compound to study the effects of azo dyes on the environment and human health.
Propiedades
Número CAS |
101493-07-6 |
|---|---|
Nombre del producto |
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)- |
Fórmula molecular |
C21H18N2O3 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-5-phenyldiazenylphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-11-17(23-22-16-9-5-2-6-10-16)14-18(20)19(21(25)26)13-15-7-3-1-4-8-15/h1-12,14,19,24H,13H2,(H,25,26) |
Clave InChI |
TZXQJFQCLZWIRF-HAVVHWLPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(C2=C/C(=N/NC3=CC=CC=C3)/C=CC2=O)C(=O)O |
SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC(=NNC3=CC=CC=C3)C=CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



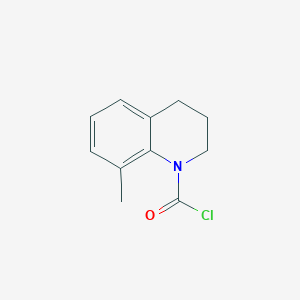
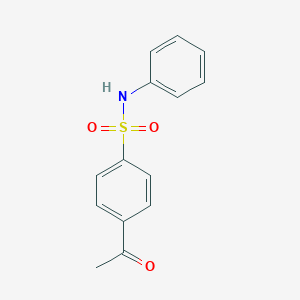
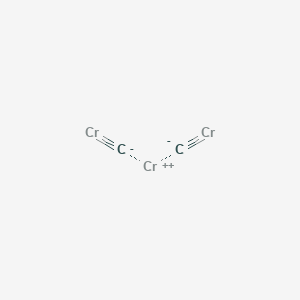

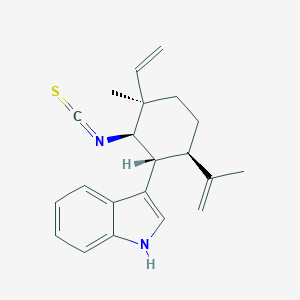
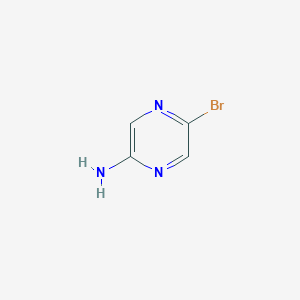
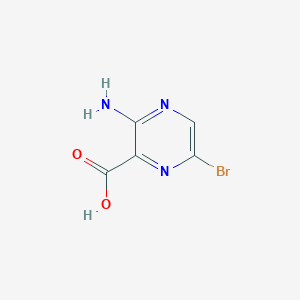
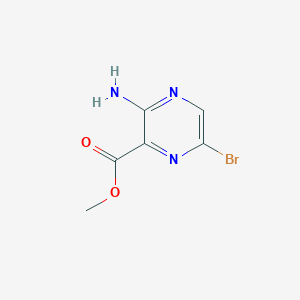
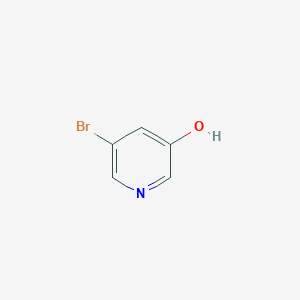
![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)
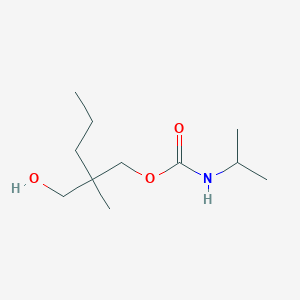
![5-nitro-2-(4-(5-nitro-1H-benzo[d]imidazol-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B18020.png)
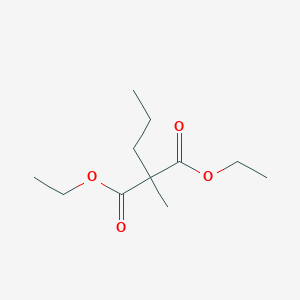
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)